molecular formula C44H34Cl2N6O4 B12791390 2-Naphthalenecarboxamide, N,N'-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy- CAS No. 79665-24-0

2-Naphthalenecarboxamide, N,N'-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-

Cat. No.: B12791390
CAS No.: 79665-24-0
M. Wt: 781.7 g/mol
InChI Key: RUASBGDJNNJFOJ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-) is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is often used as a dye or pigment due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-) typically involves the following steps:

    Diazotization: The process begins with the diazotization of 5-chloro-2-methylaniline. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound.

    Condensation: The resulting azo compound is then condensed with N,N’-(2,5-dimethyl-1,4-phenylene)bis(amine) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pH, and reaction time being critical parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.

    Reduction: Reduction of the azo groups can yield amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like chlorine (Cl₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-) has several applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.

    Biology: Employed in staining techniques to visualize biological tissues and cells.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with other molecules.

    Industry: Utilized in the production of high-performance pigments for plastics, textiles, and coatings.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo groups can undergo reversible redox reactions, making the compound useful in redox-sensitive applications. Additionally, the aromatic rings and hydroxyl groups allow for interactions with other molecules, facilitating its use in complex formation and binding studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((2-methylphenyl)azo)-3-hydroxy-)
  • 2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((4-chlorophenyl)azo)-3-hydroxy-)
  • 2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-bromo-2-methylphenyl)azo)-3-hydroxy-)

Uniqueness

The presence of the 5-chloro-2-methylphenyl group in 2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-) distinguishes it from other similar compounds. This specific substitution pattern can influence the compound’s color properties, stability, and reactivity, making it unique for certain applications.

Properties

CAS No.

79665-24-0

Molecular Formula

C44H34Cl2N6O4

Molecular Weight

781.7 g/mol

IUPAC Name

4-[(5-chloro-2-methylphenyl)diazenyl]-N-[4-[[4-[(5-chloro-2-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]-2,5-dimethylphenyl]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C44H34Cl2N6O4/c1-23-13-15-29(45)21-37(23)49-51-39-31-11-7-5-9-27(31)19-33(41(39)53)43(55)47-35-17-26(4)36(18-25(35)3)48-44(56)34-20-28-10-6-8-12-32(28)40(42(34)54)52-50-38-22-30(46)16-14-24(38)2/h5-22,53-54H,1-4H3,(H,47,55)(H,48,56)

InChI Key

RUASBGDJNNJFOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4C)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)Cl)C)C)O

Origin of Product

United States

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